

An In-depth Technical Guide to 6-Phenylhexylamine: Structure, Properties, and Synthetic Strategies

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Compound of Interest

Compound Name: **6-Phenylhexylamine**

Cat. No.: **B098393**

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This guide provides a detailed technical overview of **6-phenylhexylamine**, a long-chain primary aralkylamine. Given the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established principles of organic chemistry and extrapolates data from the well-characterized homolog, phenethylamine (PEA), to provide a scientifically grounded perspective. This approach is designed for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound's chemical nature and potential.

Introduction and Molecular Structure

6-Phenylhexylamine belongs to the broad class of phenethylamines, compounds characterized by a phenyl group attached to an amino group via an ethyl chain.^[1] However, **6-phenylhexylamine** is distinguished by its extended six-carbon alkyl chain, which significantly influences its physicochemical properties, particularly its lipophilicity. This structural feature—a terminal primary amine, a flexible hexyl linker, and a phenyl ring—suggests potential applications as a building block in medicinal chemistry, where modifications to lipophilicity and chain length are critical for tuning pharmacokinetic and pharmacodynamic profiles.^[2]

Molecular Identity:

- IUPAC Name: 6-Phenylhexan-1-amine

- Molecular Formula: $C_{12}H_{19}N$
- Molecular Weight: 177.29 g/mol
- Structure: The molecule consists of a benzene ring linked to the terminal carbon of a hexyl chain, with a primary amine (NH_2) group at the other end of the chain (position 1).

Below is a 2D representation of the **6-phenylhexylamine** structure.

Caption: 2D Structure of **6-Phenylhexylamine** ($C_{12}H_{19}N$).

Physicochemical Properties: An Extrapolative Analysis

Direct experimental data for **6-phenylhexylamine** is scarce. Therefore, the following properties are estimated based on trends observed in the homologous series of phenylalkylamines, with phenethylamine ($C_8H_{11}N$) serving as the primary reference point.^{[3][4]} The addition of four methylene (- CH_2 -) groups is expected to increase the boiling point, flash point, and lipophilicity ($\log P$), while decreasing water solubility and vapor pressure.

Property	Phenethylamine (Experimental Data)[3][4]	6- Phenylhexylamine (Estimated)	Justification for Estimation
Molecular Weight	121.18 g/mol	177.29 g/mol	Calculated from the molecular formula.
Appearance	Colorless to slightly yellow liquid[3]	Colorless to yellow liquid	Expected to be similar to shorter-chain homologs.
Odor	Fishy, ammoniacal[3]	Fishy, ammoniacal	The primary amine group is the source of the characteristic odor.
Boiling Point	197-200 °C	~260-280 °C	Boiling point increases with chain length due to increased van der Waals forces.
Density	0.962 g/cm ³ at 20 °C	~0.93 g/cm ³	Density in homologous series of aliphatic amines tends to decrease slightly as the hydrocarbon portion dominates.
Solubility in Water	Soluble (63 g/L at 20°C for hydrochloride)[5]	Sparingly soluble	The long, nonpolar hexyl chain significantly reduces aqueous solubility.
logP (Octanol/Water)	1.41[3]	~3.5 - 4.0	Each -CH ₂ - group typically adds ~0.5 to the logP value, indicating increased lipophilicity.
pKa	9.83 (for conjugate acid)[4]	~10.5	The basicity of the primary amine is

expected to be slightly higher than PEA due to the electron-donating alkyl chain.

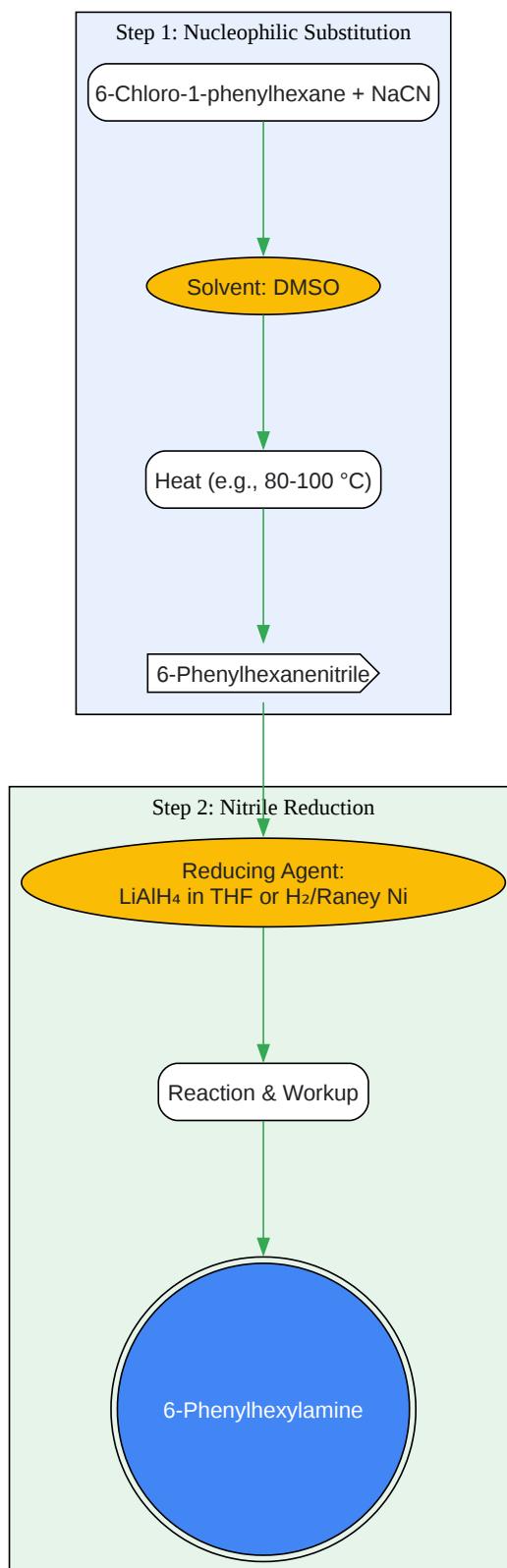
Flash Point	81 °C (closed cup)[3] [5]	>100 °C	Flash points of combustible liquids increase with boiling point.
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Proposed Synthesis Methodology

While specific literature on the synthesis of **6-phenylhexylamine** is not readily available, a robust and logical synthetic route can be designed based on well-established reactions in organic chemistry, such as the synthesis of other long-chain phenylalkylamines.^[6] A plausible and efficient method involves the reduction of a corresponding nitrile.

Proposed Route: Reduction of 6-Phenylhexanenitrile

This two-step synthesis starts from a commercially available precursor, 6-chloro-1-phenylhexane, and proceeds via a nitrile intermediate, which is then reduced to the target primary amine.



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Caption: Proposed two-step synthesis of **6-phenylhexylamine**.

Detailed Experimental Protocol:

Step 1: Synthesis of 6-Phenylhexanenitrile

- **Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-1-phenylhexane (1 equivalent) and sodium cyanide (NaCN, 1.2 equivalents).
- **Solvent:** Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a solution with a concentration of approximately 0.5 M.
- **Reaction:** Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
 - **Causality Insight:** DMSO is an excellent polar aprotic solvent for S_N2 reactions, promoting the displacement of the chloride by the cyanide nucleophile. Using a slight excess of NaCN ensures the reaction goes to completion.
- **Workup:** Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude 6-phenylhexanenitrile can be purified by vacuum distillation.

Step 2: Reduction of 6-Phenylhexanenitrile to **6-Phenylhexylamine**

- **Setup:** In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of lithium aluminum hydride ($LiAlH_4$, 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a dropping funnel and a reflux condenser.
- **Addition:** Cool the $LiAlH_4$ suspension to 0 °C in an ice bath. Dissolve the 6-phenylhexanenitrile (1 equivalent) from Step 1 in anhydrous THF and add it dropwise to the $LiAlH_4$ suspension via the dropping funnel, maintaining the temperature below 10 °C.
 - **Causality Insight:** $LiAlH_4$ is a powerful reducing agent capable of converting nitriles to primary amines. The dropwise addition at low temperature is a critical safety measure to

control the highly exothermic reaction.

- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak at $\sim 2250\text{ cm}^{-1}$).
- Workup (Fieser method): Cool the reaction to $0\text{ }^{\circ}\text{C}$. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH_4 used in grams. Stir vigorously until a granular precipitate forms.
 - Trustworthiness: This specific workup procedure is a standard and reliable method for quenching LiAlH_4 reactions, resulting in an easily filterable solid (lithium and aluminum salts), which simplifies the isolation of the amine product.
- Purification: Filter the granular solid and wash it thoroughly with THF or diethyl ether. Combine the filtrate and washings, dry over anhydrous potassium carbonate (K_2CO_3), filter, and remove the solvent under reduced pressure. The resulting crude **6-phenylhexylamine** can be purified by vacuum distillation to yield a colorless liquid.

Potential Applications in Drug Development and Research

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of therapeutic agents.^{[2][7]} The introduction of a long alkyl chain, as in **6-phenylhexylamine**, offers a strategic tool for modulating drug-like properties.

- CNS Agents: The parent compound, phenethylamine, acts as a central nervous system stimulant.^[4] The increased lipophilicity of **6-phenylhexylamine** could enhance its ability to cross the blood-brain barrier, potentially leading to novel CNS-active compounds. Its structure could be explored for activity at targets such as monoamine transporters or trace amine-associated receptors (TAARs).^[4]
- Calcium Channel Blockers: Phenylalkylamines are a known class of L-type calcium channel blockers used to treat cardiovascular conditions.^[8] The structure-activity relationships of these drugs often involve a basic amine and aromatic rings. **6-phenylhexylamine** could

serve as a fragment or starting material for the synthesis of new analogues with modified efficacy or selectivity.

- Molecular Probes: The long, flexible chain could be functionalized with reporter groups (e.g., fluorophores, biotin) to create molecular probes for studying biological systems, such as receptor-ligand interactions.
- Fragment-Based Drug Discovery (FBDD): As a primary amine with a lipophilic tail, it can be used in FBDD to explore binding pockets that have adjacent hydrophobic and hydrogen-bonding regions.

Safety, Handling, and Storage

Like most primary amines, **6-phenylhexylamine** is expected to be corrosive and toxic. The safety data for phenethylamine serves as a reliable guide for its handling.[\[5\]](#)[\[9\]](#)

Hazard Category	Precautionary Measures
Health Hazards	Toxic if swallowed. Causes severe skin burns and eye damage. ^[9] May cause respiratory irritation. Avoid all personal contact, including inhalation of vapors.
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
Fire and Explosion Hazards	Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. ^[9] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Emits toxic fumes (carbon and nitrogen oxides) upon combustion.
Handling and Storage	Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosives. ^[5] The substance is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon). ^[9] Incompatible with strong oxidizing agents and acids. ^[5]
Spill and Disposal	Absorb spills with inert material (e.g., sand, vermiculite). Do not allow the product to enter drains. ^[9] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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